1-Amino-2-methyloctan-2-ol
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Overview
Description
1-Amino-2-methyloctan-2-ol is an organic compound that belongs to the class of amino alcohols This compound features both an amino group (-NH2) and a hydroxyl group (-OH) attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyloctan-2-ol can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-methyloctan-2-ol with ammonia under controlled conditions can yield the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as alkylation, reduction, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions .
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amino alcohols .
Scientific Research Applications
1-Amino-2-methyloctan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-Amino-2-methyloctan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-1-butanol: A chiral amino alcohol used in the synthesis of pharmaceuticals.
2-Amino-2-methyl-1-propanol: Used in the production of surfactants and as a chemical intermediate.
2-Amino-2-methyl-1,3-propanediol: Employed in the synthesis of polymers and as a stabilizer in cosmetic formulations .
Uniqueness: 1-Amino-2-methyloctan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds provides different physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
72799-65-6 |
---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2-methyloctan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(2,11)8-10/h11H,3-8,10H2,1-2H3 |
InChI Key |
RKBWVYGDXDVCME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CN)O |
Origin of Product |
United States |
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